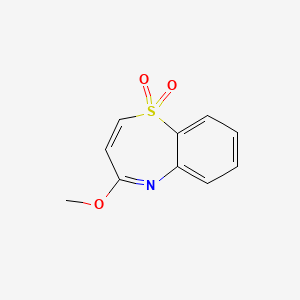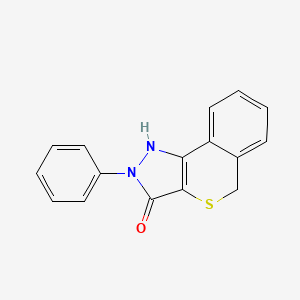
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione is a heterocyclic compound with a complex structure that includes a quinazoline core fused with a pyrrolo ring. This compound is known for its potential biological activities and has been the subject of various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione typically involves the reaction of 2-(methylamino)benzamide with levulinic acid. The reaction proceeds through a series of steps, including cyclization and condensation, to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.
化学反应分析
Types of Reactions
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrrolo or quinazoline rings .
科学研究应用
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical products and intermediates.
作用机制
The mechanism of action of 3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or antioxidant effects .
相似化合物的比较
Similar Compounds
- 3a-Methyl-2,3,3a,4-tetrahydropyrrolo(1,2-a)quinazoline-1,5-dione
- 3-(2,3-Dimethyl-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl)propionic acid
Uniqueness
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione is unique due to its specific structural features, including the dimethyl substitution and the fusion of the pyrrolo and quinazoline rings. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
属性
CAS 编号 |
82562-30-9 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
3a,4-dimethyl-2,3-dihydropyrrolo[2,1-b]quinazoline-1,9-dione |
InChI |
InChI=1S/C13H14N2O2/c1-13-8-7-11(16)15(13)12(17)9-5-3-4-6-10(9)14(13)2/h3-6H,7-8H2,1-2H3 |
InChI 键 |
VSOJELGDIBHFIY-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(=O)N1C(=O)C3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12803125.png)



![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)


![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)

![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)


